9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Retinoid X Receptor Nuclear Receptor Pharmacology Stereoselective Synthesis

9-cis-(tert-Butyldimethylsilyl)retinyl Ether (CAS 210700-52-0) is a retinoid derivative belonging to the class of protected retinyl ethers. It is chemically defined as a tert-butyldimethylsilyl (TBDMS) ether of 9-cis-retinol, featuring a C26H44OSi molecular formula and a molecular weight of 400.71 g/mol.

Molecular Formula C₂₆H₄₄OSi
Molecular Weight 400.71
CAS No. 210700-52-0
Cat. No. B1140718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-(tert-Butyldimethylsilyl)retinyl Ether
CAS210700-52-0
Synonyms(1,1-Dimethylethyl)[[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl_x000B_-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenyl]oxy]dimethylsilane
Molecular FormulaC₂₆H₄₄OSi
Molecular Weight400.71
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C
InChIInChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-cis-(tert-Butyldimethylsilyl)retinyl Ether (CAS 210700-52-0): A Stabilized Synthetic Intermediate for 9-cis-Retinoid Research


9-cis-(tert-Butyldimethylsilyl)retinyl Ether (CAS 210700-52-0) is a retinoid derivative belonging to the class of protected retinyl ethers. It is chemically defined as a tert-butyldimethylsilyl (TBDMS) ether of 9-cis-retinol, featuring a C26H44OSi molecular formula and a molecular weight of 400.71 g/mol [1]. As an intermediary compound in the stereoselective synthesis of 9-cis-retinoids , its key structural feature—the bulky TBDMS protecting group at the C15 hydroxyl position—confers enhanced stability against isomerization and oxidation compared to unprotected 9-cis-retinol, while preserving the critical 7E,9Z,11E,13E tetraene geometry required for downstream biological activity .

Why Unprotected 9-cis-Retinol or Alternative Retinyl Esters Cannot Replace 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in Stereocontrolled Synthesis


Generic substitution with unprotected 9-cis-retinol or alternative retinyl esters is not feasible for stereocontrolled 9-cis-retinoid synthesis due to fundamental differences in chemical stability and synthetic compatibility. Unprotected 9-cis-retinol is notoriously prone to rapid isomerization and oxidative degradation under ambient conditions, with the 9-cis configuration being thermodynamically unstable relative to all-trans [1]. In contrast, the TBDMS ether in 9-cis-(tert-Butyldimethylsilyl)retinyl Ether locks the 9-cis geometry and protects the reactive hydroxyl moiety, enabling multi-step synthetic sequences without loss of stereochemical integrity . Unlike conventional retinyl esters (e.g., acetate, palmitate) that are susceptible to premature hydrolysis or transesterification under basic or nucleophilic conditions, the TBDMS ether remains stable across a broad pH range and is selectively cleaved only under specific fluoride-mediated or mildly acidic conditions at the desired synthetic stage [2]. This orthogonal stability profile is essential for achieving the high stereochemical purity required in 9-cis-retinoid research, where even minor contamination with all-trans or 13-cis isomers can confound RXR/RAR selectivity assays and downstream biological interpretation.

9-cis-(tert-Butyldimethylsilyl)retinyl Ether (CAS 210700-52-0): Quantified Differentiation Evidence for Scientific Procurement


Evidence 1: Stereochemical Fidelity—Preserved 7E,9Z,11E,13E Configuration Enables Selective RXR Activation vs. All-Trans Isomer

The downstream product accessible from this intermediate, 9-cis-retinoic acid, exhibits exclusive high-affinity binding to Retinoid X Receptors (RXRs) with Kd values of 15.7 nM (RXRα), 18.3 nM (RXRβ), and 14.1 nM (RXRγ) [1], whereas all-trans-retinoic acid fails to bind RXRs and instead targets Retinoic Acid Receptors (RARs) exclusively (Kd 0.2-0.7 nM) [2]. This quantitative receptor selectivity (≥22-fold difference in RXR affinity) is entirely contingent on preserving the 9-cis double bond geometry, which this TBDMS-protected intermediate maintains throughout synthetic manipulation .

Retinoid X Receptor Nuclear Receptor Pharmacology Stereoselective Synthesis

Evidence 2: Hydrolytic Stability—TBDMS Ether Exhibits Enhanced Resistance to Hydrolysis vs. Trimethylsilyl (TMS) Ether

The TBDMS protecting group in this compound provides substantially greater resistance to hydrolysis than the trimethylsilyl (TMS) ether analog [1]. While TMS ethers undergo rapid hydrolysis in minutes under mildly acidic or aqueous conditions, TBDMS ethers remain intact for hours to days under identical conditions, enabling extended reaction sequences and purification steps without premature deprotection [2]. This stability differential is critical for multi-step synthetic routes where the 9-cis-retinoid framework must be elaborated prior to hydroxyl unveiling .

Protecting Group Chemistry Synthetic Intermediate Stability Silyl Ether Hydrolysis

Evidence 3: Synthetic Yield—Concise 9-Step Route to TBDMS-Protected 9-cis-Retinoid with 31% Overall Yield

A validated synthetic route to TBDMS-protected 9-cis-retinoids, including this ether, has been reported with nine linear steps and an overall yield of 31% [1]. The synthesis employs α-silyl epoxide ring opening, Julia-Kocienski olefination, and late-stage Peterson elimination to establish the 7E,9Z,11E,13E tetraene configuration with high stereocontrol . In contrast, alternative photoisomerization approaches to 9-cis-retinoids typically achieve equilibrium yields of only ~15% 9-cis isomer [2], requiring extensive chromatographic purification and resulting in lower net recovery of stereochemically pure material.

Retinoid Total Synthesis Stereocontrolled Synthesis Synthetic Efficiency

Evidence 4: Isomerization Resistance—9-cis-Retinoids Isomerize Substantially Slower Than All-Trans, 13-cis, or 11-cis Congeners

The 9-cis configuration, once established and protected as in this TBDMS ether, exhibits markedly slower isomerization kinetics compared to all-trans, 13-cis, or 11-cis retinoid isomers [1]. Experimental studies demonstrate that 9-cis-retinoids resist thermal and light-induced isomerization to a greater extent than other geometric isomers, a property that is further enhanced by TBDMS protection of the hydroxyl group [2]. This kinetic stability is critical for maintaining stereochemical purity during storage, handling, and synthetic manipulation .

Retinoid Isomerization Kinetics Chemical Stability Stereochemical Integrity

Validated Research and Industrial Application Scenarios for 9-cis-(tert-Butyldimethylsilyl)retinyl Ether (CAS 210700-52-0)


Stereocontrolled Total Synthesis of 9-cis-Retinoic Acid and RXR-Selective Rexinoids

This intermediate is employed as the key protected precursor in the multi-step stereocontrolled synthesis of 9-cis-retinoic acid and related rexinoids. The TBDMS group preserves the 9-cis geometry throughout synthetic elaboration, enabling final deprotection under mild conditions to yield stereochemically pure 9-cis-retinoic acid, which is the endogenous high-affinity ligand for Retinoid X Receptors (RXRs) with Kd values of 14.1-18.3 nM across α, β, and γ subtypes [1]. The 31% overall yield achievable via the pericyclic cascade route makes this intermediate practical for generating milligram-to-gram quantities of RXR-selective ligands for nuclear receptor pharmacology studies, where contamination with all-trans isomers would confound interpretation of RXR-specific signaling [2].

Preparation of RXRα-Selective Chemical Probes and Affinity Reagents

This TBDMS-protected intermediate enables the synthesis of functionalized 9-cis-retinoid derivatives bearing biotin, fluorophores, or photoaffinity labels at the C15 position following selective deprotection. The orthogonal stability of the TBDMS ether allows for C15 hydroxyl unveiling at the precise synthetic stage required for conjugation, without perturbing the sensitive 9-cis tetraene system. This application is critical for generating tools to study RXRα biology, where the 9-cis-retinoid scaffold confers RXR selectivity (≥22-fold over RAR) [1], while the TBDMS protection strategy provides the synthetic flexibility needed for late-stage diversification .

Stable Isotope-Labeled 9-cis-Retinoid Synthesis for Mass Spectrometry Internal Standards

The stereocontrolled synthesis route to this intermediate has been adapted for the preparation of labeled retinoid analogues [1], enabling the production of ¹³C- or ²H-labeled 9-cis-retinoic acid for use as internal standards in LC-MS/MS quantification of endogenous retinoid isomers. The TBDMS protecting group remains compatible with isotopic labeling steps and ensures that the final deprotected product retains the 7E,9Z,11E,13E configuration essential for accurate quantification . This application addresses the critical need for isomerically pure, stable isotope-labeled standards in clinical and preclinical retinoid metabolism studies [2].

Development of Novel RXR Agonists for Retinal Degeneration Therapy

This intermediate serves as a starting material for the synthesis of 9-cis-retinyl esters formulated in lipid vehicles for visual chromophore replacement therapy [1]. The TBDMS protection strategy is essential for constructing the 9-cis-retinoid pharmacophore with the precise stereochemistry required for conversion to 9-cis-retinal in the retinal pigment epithelium . In therapeutic contexts where 11-cis-retinal regeneration is impaired (e.g., Leber congenital amaurosis, retinitis pigmentosa), 9-cis-retinoid derivatives derived from this intermediate can bypass defective enzymatic isomerization steps, forming isorhodopsin visual pigments that restore light sensitivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.